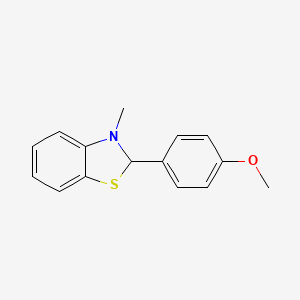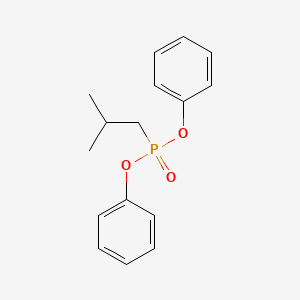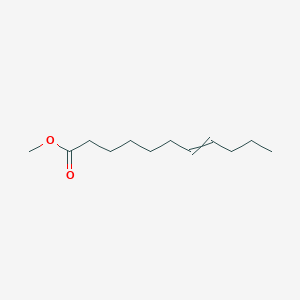
Methyl undec-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl undec-7-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it suitable for various applications in sustainable design and industrial processes .
Méthodes De Préparation
Methyl undec-7-enoate can be synthesized through several methods. One common synthetic route involves the esterification of undecenoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often utilize renewable sources like castor oil, which undergoes a series of chemical transformations to yield this compound .
Analyse Des Réactions Chimiques
Methyl undec-7-enoate undergoes various chemical reactions due to its terminal double bond and ester functional group. Some of the common reactions include:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Polymerization: The terminal double bond allows for polymerization reactions, making it useful in the production of polymers and copolymers
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl undec-7-enoate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of methyl undec-7-enoate is primarily related to its chemical structure. The terminal double bond allows it to participate in various chemical reactions, while the ester group provides reactivity towards nucleophiles and reducing agents. In biological systems, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Methyl undec-7-enoate can be compared with other similar compounds such as:
Methyl undec-10-enoate: Another ester with a terminal double bond, but with a different position of the double bond.
Ethyl 2,4-decadienoate: A similar ester used in flavor and fragrance applications.
Methyl 9-octadecenoate: A longer-chain ester with similar reactivity but different physical properties.
This compound is unique due to its specific chain length and the position of the double bond, which provides distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
54299-05-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
methyl undec-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-6H,3-4,7-11H2,1-2H3 |
Clé InChI |
ZCCMWMRUAZSCJX-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


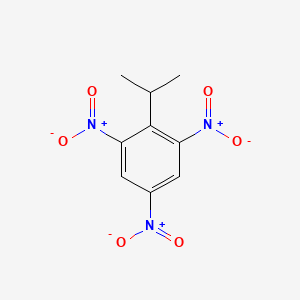
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

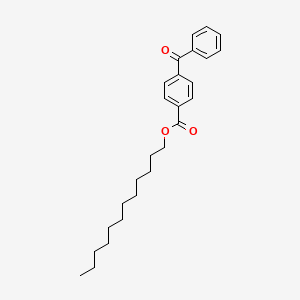
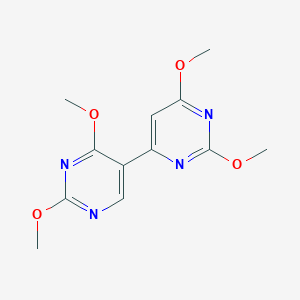
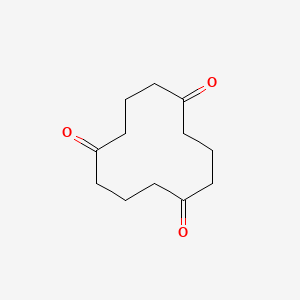
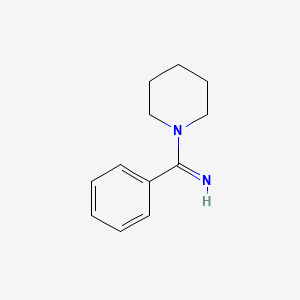

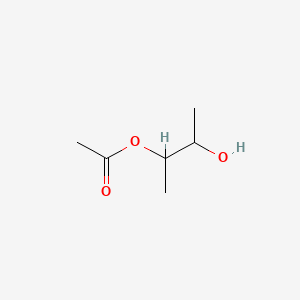
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

